N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]pyridine-4-carboxamide
Overview
Description
N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]pyridine-4-carboxamide is a complex organic compound featuring a pyridine ring substituted with a carboxamide group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the pyridine ring and subsequent functionalization to introduce the carboxamide group. Common reagents used in these reactions include cyclopropylamine, ethyl bromide, and methylthiophene. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition, temperature control, and product isolation ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]pyridine-3-carboxamide: A structural isomer with similar properties but different reactivity.
N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]pyridine-2-carboxamide: Another isomer with distinct chemical behavior.
Uniqueness
N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it particularly valuable for certain applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-3-13-10(2)23-17(14(13)16(22)19-12-4-5-12)20-15(21)11-6-8-18-9-7-11/h6-9,12H,3-5H2,1-2H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSBARNYTRWCRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NC2CC2)NC(=O)C3=CC=NC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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